
Methyl 3-(benzyloxy)-4-nitrobenzoate
Overview
Description
Methyl 3-(benzyloxy)-4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group and a nitro group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(benzyloxy)-4-nitrobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-(benzyloxy)-4-nitrobenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of acid chlorides. In this approach, 3-(benzyloxy)-4-nitrobenzoyl chloride is reacted with methanol in the presence of a base such as pyridine to yield the desired ester.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzyloxy)-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products Formed
Reduction: 3-(benzyloxy)-4-aminobenzoate.
Hydrolysis: 3-(benzyloxy)-4-nitrobenzoic acid and methanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Methyl 3-(benzyloxy)-4-nitrobenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Esterification : The compound can be synthesized through esterification of 3-(benzyloxy)-4-hydroxybenzoic acid with methanol, typically using sulfuric acid as a catalyst.
- Suzuki-Miyaura Coupling : This method allows selective functionalization of the benzoate ring under mild conditions, making it suitable for building diverse molecular architectures.
Synthesis Overview
Method | Description |
---|---|
Esterification | Reaction of 3-(benzyloxy)-4-hydroxybenzoic acid with methanol in the presence of a strong acid. |
Suzuki-Miyaura Coupling | Involves organoboron reagents for selective functionalization of the benzoate ring. |
Research indicates that this compound exhibits various biological activities, particularly antimicrobial properties. Nitro-containing compounds have been shown to be effective against several microorganisms through mechanisms that involve the reduction of nitro groups to produce reactive intermediates that damage DNA.
Antimicrobial Properties
- Mechanism : The nitro group undergoes reduction to generate toxic intermediates that bind covalently to DNA, leading to cell death.
- Applications : This compound may serve as a lead structure for developing new antimicrobial agents, particularly against resistant strains.
Medicinal Chemistry
This compound is under investigation for its potential therapeutic applications. It is being explored for:
- Antineoplastic Activity : Compounds with similar structures have shown promise in cancer treatment.
- Antibiotic Development : The compound's nitro group is a common feature in many antibiotics, suggesting potential for new drug development.
Case Studies in Medicinal Applications
- Antibacterial Studies : Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa .
- Nootropic Effects : Some derivatives are being studied for cognitive enhancement properties, akin to those observed with other nitro-substituted compounds .
Industrial Applications
In industry, this compound is utilized in the production of pharmaceuticals and agrochemicals due to its versatility as an intermediate. Its synthesis can be scaled up using continuous flow reactors and automated systems to optimize yield and purity.
Industrial Synthesis Overview
Application | Description |
---|---|
Pharmaceuticals | Used as an intermediate in drug synthesis, particularly for antibiotics and anti-cancer agents. |
Agrochemicals | Functions as a building block in the development of pesticides and herbicides. |
Mechanism of Action
The mechanism of action of methyl 3-(benzyloxy)-4-nitrobenzoate depends on its chemical structure. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The benzyloxy group can also participate in interactions with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Methyl 3-(benzyloxy)-4-nitrobenzoate can be compared with similar compounds such as:
Methyl 4-nitrobenzoate: Lacks the benzyloxy group, resulting in different reactivity and applications.
Methyl 3-(benzyloxy)benzoate:
Methyl 3-(benzyloxy)-4-aminobenzoate: The reduced form of the compound, with different biological activity.
Biological Activity
Methyl 3-(benzyloxy)-4-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antioxidant properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a nitro group, which is known to play a crucial role in its biological activity. The structure can be described as follows:
- Chemical Formula: CHNO
- Molecular Weight: 285.29 g/mol
- Functional Groups: Nitro group (), benzyloxy group ()
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitro group facilitates redox reactions, enhancing the compound's reactivity and potential for biological interactions.
Target Interactions
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
- Antioxidant Properties : this compound exhibits the ability to scavenge free radicals, which contributes to its potential protective effects against oxidative stress-related diseases.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound, revealing insights into its efficacy and safety.
Case Study: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against common pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound has a moderate antimicrobial effect, particularly against Staphylococcus aureus, which is a significant concern in clinical settings.
Case Study: Antioxidant Activity
In vitro assays measuring the antioxidant capacity of this compound showed that it effectively reduced oxidative stress markers:
- DPPH Radical Scavenging Activity : The compound exhibited an IC50 value of 25 µg/mL, indicating strong radical scavenging potential.
- Total Antioxidant Capacity : The total antioxidant capacity was measured using the FRAP assay, yielding a value comparable to standard antioxidants like ascorbic acid.
Research Findings
Recent research highlights the ongoing exploration of this compound's therapeutic applications:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit inflammatory pathways by modulating cytokine release.
- Drug Development Potential : Its structural properties make it a candidate for further modifications aimed at enhancing bioactivity and reducing toxicity.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for Methyl 3-(benzyloxy)-4-nitrobenzoate, considering functional group compatibility and yield?
Methodological Answer: The synthesis typically involves two key steps: (1) nitration of a methoxy-substituted benzoate precursor and (2) benzyloxy group introduction . For example:
- Step 1 : Nitration of methyl 3-methoxybenzoate using a mixture of nitric acid and sulfuric acid at 0°C to 5°C for controlled reaction times (4–5 hours) to avoid over-nitration .
- Step 2 : Benzylation of the hydroxyl group (if present) using benzyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) .
Key considerations include protecting sensitive functional groups and optimizing reaction temperatures to prevent ester hydrolysis. Yields range from 60–85%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Methodological Answer:
- 1H NMR : Aromatic protons appear as distinct multiplets in the δ 7.2–8.5 ppm range. The benzyloxy group’s methylene protons (CH2) resonate as a singlet near δ 5.1–5.3 ppm, while the ester methyl group appears as a singlet at δ 3.8–4.0 ppm .
- 13C NMR : The nitro group’s electron-withdrawing effect deshields adjacent carbons, with signals near δ 148–150 ppm for the nitro-substituted aromatic carbon .
- IR Spectroscopy : Strong absorption bands for the nitro group (1520–1350 cm⁻¹, asymmetric and symmetric stretching) and ester carbonyl (1720–1700 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 301.25 (C15H13NO5) with fragmentation patterns indicating loss of benzyloxy (C7H7O, m/z 91) .
Advanced Questions
Q. How does the presence of the benzyloxy group influence the reactivity of the nitro substituent in electrophilic aromatic substitution (EAS) reactions?
Methodological Answer: The benzyloxy group is electron-donating via resonance, activating the aromatic ring toward EAS. However, its steric bulk and the adjacent nitro group’s electron-withdrawing nature create a meta-directing effect . For example:
- In further substitution reactions, incoming electrophiles preferentially attack the meta position relative to the nitro group, as demonstrated in studies on similar nitrobenzoate derivatives .
- Competitive pathways (e.g., reduction of the nitro group) must be controlled using selective reagents like SnCl2/HCl or catalytic hydrogenation with Pd/C .
Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?
Methodological Answer:
- Over-nitration : Occurs if reaction temperatures exceed 5°C or nitric acid is in excess. Mitigation involves strict temperature control and stoichiometric monitoring of nitrating agents .
- Ester Hydrolysis : The ester group may hydrolyze under acidic or prolonged reaction conditions. Using anhydrous solvents (e.g., dichloromethane) and shorter reaction times minimizes this risk .
- Benzyl Group Deprotection : Acidic conditions can cleave the benzyl ether. Substituting benzyl bromide with more stable protecting groups (e.g., SEM-Cl) may be necessary for multi-step syntheses .
Q. What strategies can be employed to selectively reduce the nitro group in this compound without affecting the benzyl ether or ester functionalities?
Methodological Answer:
- Catalytic Hydrogenation : Use of Pd/C (5–10% loading) under H2 (1–3 atm) in ethanol at 25–30°C selectively reduces the nitro group to an amine. The benzyl ether and ester remain intact due to milder conditions compared to metal/acid systems .
- Ammonium Formate/Pd-C : Transfer hydrogenation with ammonium formate in methanol at 60°C achieves similar selectivity without requiring pressurized H2 .
- Monitoring : Reaction progress is tracked via TLC (Rf shift) or FTIR (disappearance of nitro peaks at 1350 cm⁻¹) .
Q. Applications in Academic Research
Properties
IUPAC Name |
methyl 4-nitro-3-phenylmethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-15(17)12-7-8-13(16(18)19)14(9-12)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCJSGXSVJQJRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567612 | |
Record name | Methyl 3-(benzyloxy)-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209528-69-8 | |
Record name | Methyl 3-(benzyloxy)-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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